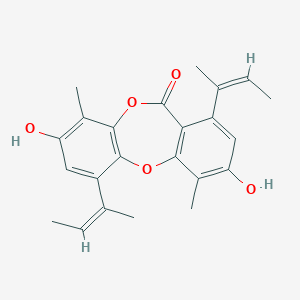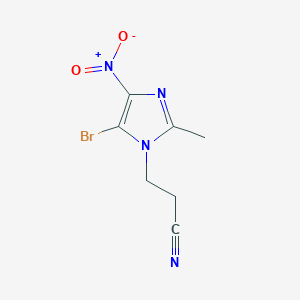
Folipastatin
Overview
Description
Folipastatin is a depsidone phospholipase A2 inhibitor produced by the fungi Aspergillus unguis and Wicklowia aquatica . It has the molecular formula C23H24O5 .
Molecular Structure Analysis
The molecular structure of Folipastatin is represented by the formula C23H24O5 . The InChI code for Folipastatin isInChI=1S/C23H24O5/c1-7-11(3)15-9-17(24)13(5)20-19(15)23(26)28-21-14(6)18(25)10-16(12(4)8-2)22(21)27-20/h7-10,24-25H,1-6H3/b11-7+,12-8+ . Physical And Chemical Properties Analysis
Folipastatin has a molar mass of 380.440 g·mol−1 . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the sources retrieved.Scientific Research Applications
Inhibition of Phospholipase A2
Folipastatin is known as an inhibitor of phospholipase A2 (PLA2) . PLA2 plays a crucial role in the metabolism of phospholipids, and its inhibition can have significant effects on cellular processes .
Release of Arachidonic Acid
Folipastatin has been found to inhibit the release of arachidonic acid from rat polymorphonuclear leukocytes . This could potentially have implications in the regulation of inflammatory responses, as arachidonic acid is a precursor to various inflammatory mediators.
Antibiotic Activity
Folipastatin also possesses moderate antibiotic activity against Gram-positive bacteria . This suggests potential applications in the treatment of infections caused by these types of bacteria .
Livestock Growth Promotant
Folipastatin is a component of a mixture of unguinol-related metabolites produced by A. unguis and A. nidulins patented as growth promotants in livestock . This indicates potential applications in the field of animal husbandry .
Inhibition of Sterol O-Acyltransferase (SOAT)
More recently, folipastatin was reported as an inhibitor of sterol O-acyltransferase (SOAT) 1 and 2 iso-enzymes in cell-based and enzyme assays . SOAT enzymes play a key role in the metabolism of cholesterol, suggesting potential applications in the treatment of cholesterol-related disorders .
Fungal Metabolite
Folipastatin is a depsone metabolite first isolated from Aspergillus unguis . This suggests potential applications in the study of fungal metabolism and the development of new antifungal agents .
Mechanism of Action
Target of Action
Folipastatin is a potent inhibitor of phospholipase A2 . Phospholipase A2 is an enzyme that catalyzes the hydrolysis of the sn-2 position of phospholipids, releasing arachidonic acid and lysophospholipids. This enzyme plays a crucial role in the inflammatory response and other physiological processes.
Mode of Action
Folipastatin interacts with phospholipase A2, inhibiting its activity .
Biochemical Pathways
By inhibiting phospholipase A2, folipastatin affects the arachidonic acid pathway . This pathway is involved in the production of eicosanoids, which are signaling molecules that mediate inflammation and other immune responses. By inhibiting this pathway, folipastatin can potentially reduce inflammation and modulate immune responses .
Result of Action
The primary result of folipastatin’s action is the inhibition of phospholipase A2, leading to a decrease in the production of eicosanoids . This can potentially lead to reduced inflammation and modulation of immune responses.
properties
IUPAC Name |
1,7-bis[(Z)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-7-11(3)15-9-17(24)13(5)20-19(15)23(26)28-21-14(6)18(25)10-16(12(4)8-2)22(21)27-20/h7-10,24-25H,1-6H3/b11-7-,12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMKBGPTPXPMBH-OXAWKVHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)C(=CC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)/C(=C\C)/C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Folipastatin | |
CAS RN |
139959-71-0 | |
| Record name | Folipastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139959710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FOLIPASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E323392EAO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Folipastatin and where is it found?
A1: Folipastatin is a natural compound with a depsidone carbon skeleton []. It was originally isolated from the fermentation broth of the fungus Aspergillus unguis []. More recently, it was also discovered in a newly described freshwater fungus called Wicklowia aquatica [].
Q2: What is the known biological activity of Folipastatin?
A2: Folipastatin has been identified as an inhibitor of phospholipase A2 [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B163984.png)



![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)







![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)
